molecular formula C16H15N3O4S B6259440 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 498550-48-4

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B6259440
CAS No.: 498550-48-4
M. Wt: 345.4
InChI Key:
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Description

2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound, notable for its distinctive structure comprising furan, triazole, and phenoxy functional groups. As an intermediate, it potentially bridges various chemical reactions and finds utility in fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthetic routes for 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involve multistep organic synthesis. A standard pathway might include the construction of the furan ring, followed by the introduction of the phenoxy group, and subsequent triazole formation. These steps typically require controlled reaction conditions such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product yield. Industrial production of this compound can involve sophisticated equipment for precise control of these conditions, often scaling up from bench-top synthesis to larger batch reactors.

Chemical Reactions Analysis

This compound is versatile, undergoing various types of reactions such as:

  • Oxidation: Can transform sulfanyl groups into sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The triazole ring may be subjected to reduction under catalytic hydrogenation conditions, affecting its reactivity.

  • Substitution: Both electrophilic and nucleophilic substitutions can occur on the phenoxy group and the triazole ring, modifying the compound’s structure and properties.

Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Major products from these reactions can include sulfoxides, sulfones, and various substituted triazole derivatives.

Scientific Research Applications

This compound's structure makes it a candidate for research in:

  • Chemistry: Useful in studying reaction mechanisms and synthesis pathways of multifunctional heterocycles.

  • Biology: Investigated for potential biological activities such as antimicrobial and antifungal properties.

  • Medicine: Derivatives of triazole compounds are often explored for their pharmacological effects, potentially leading to new therapeutic agents.

  • Industry: Can serve as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which 2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts its effects largely depends on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their function. Pathways involved might include inhibition of microbial cell wall synthesis or interference with metabolic enzymes.

Comparison with Similar Compounds

Comparing this compound with other similar compounds:

  • 2-{[4-(benzyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: A close analog but with a benzyl group instead of a furan group, potentially altering its biological activity.

  • 2-{[4-(methyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Having a simpler structure, this compound might be less reactive or exhibit different solubility and stability profiles.

There you have it—an in-depth look at the compound

Properties

CAS No.

498550-48-4

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4

Purity

85

Origin of Product

United States

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